molecular formula C11H12FN3 B13341824 1-(5-(4-Fluorophenyl)-1H-imidazol-2-yl)ethan-1-amine

1-(5-(4-Fluorophenyl)-1H-imidazol-2-yl)ethan-1-amine

Cat. No.: B13341824
M. Wt: 205.23 g/mol
InChI Key: BZQHDPSKUBNQPA-UHFFFAOYSA-N
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Description

1-(5-(4-Fluorophenyl)-1H-imidazol-2-yl)ethan-1-amine is a compound that features a fluorophenyl group attached to an imidazole ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-Fluorophenyl)-1H-imidazol-2-yl)ethan-1-amine typically involves the formation of the imidazole ring followed by the introduction of the fluorophenyl group and the ethanamine chain. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Fluorophenyl)-1H-imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

1-(5-(4-Fluorophenyl)-1H-imidazol-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(4-Fluorophenyl)-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(4-Fluorophenyl)-1H-imidazol-2-yl)ethan-1-amine is unique due to the presence of both the fluorophenyl group and the imidazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

1-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethanamine

InChI

InChI=1S/C11H12FN3/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8/h2-7H,13H2,1H3,(H,14,15)

InChI Key

BZQHDPSKUBNQPA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=C(C=C2)F)N

Origin of Product

United States

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